Methyl cinnoline-8-carboxylate is an organic compound that belongs to the class of cinnoline derivatives. Cinnolines are aromatic heterocyclic compounds characterized by their unique nitrogen-containing ring structures. Methyl cinnoline-8-carboxylate is notable for its potential applications in various fields, including medicinal chemistry and materials science.
Methyl cinnoline-8-carboxylate can be synthesized through various chemical processes, often starting from simpler precursors such as cinnoline or its derivatives. The compound's synthesis and characterization have been explored in several studies, highlighting its structural properties and reactivity.
Methyl cinnoline-8-carboxylate is classified under heterocyclic compounds, specifically as a member of the cinnoline family. Its molecular formula is with a carboxylate functional group, which contributes to its chemical behavior and potential reactivity.
The synthesis of methyl cinnoline-8-carboxylate can be achieved through several methods:
The synthesis process often requires careful temperature control and may involve multiple steps, including oxidation and reduction reactions to achieve the desired methyl ester form. Yields can vary based on the specific conditions employed, such as temperature, solvent choice, and catalyst presence.
Methyl cinnoline-8-carboxylate features a bicyclic structure consisting of a five-membered ring fused to a six-membered ring containing nitrogen atoms. The carboxylate group contributes to its reactivity profile.
Methyl cinnoline-8-carboxylate can participate in several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions (e.g., temperature, solvent) significantly influence yields and product distributions.
The mechanism of action for methyl cinnoline-8-carboxylate primarily revolves around its ability to interact with biological targets due to its heterocyclic structure. The nitrogen atoms in the ring can participate in hydrogen bonding and coordination with metal ions or biological macromolecules, influencing its pharmacological properties.
Methyl cinnoline-8-carboxylate has potential applications in various scientific fields:
The 21st century ushered in catalytic methodologies that transformed cinnoline accessibility:
Table 1: Evolution of Key Cinnoline Synthesis Methods
Era | Method | Catalyst/Reagents | Advantages | Limitations |
---|---|---|---|---|
Classical (1883) | Richter Synthesis | HCl/Heat | First access to cinnoline core | Low yields, limited scalability |
Early Modern | Widman-Stoermer | NaNO₂/HCl | Tolerates electron-donating groups | Requires activated alkenes |
Contemporary | Rh(III)-Catalyzed C-H Activation | [Cp*RhCl₂]₂/Oxidant | Full regiocontrol, diverse substituents | Costly catalysts |
Contemporary | Au(I)-Catalyzed Hydroarylation | XPhosAu(NCCH₃)SbF₆ | Mild conditions, functional group tolerance | Multi-step post-functionalization |
Methyl cinnoline-8-carboxylate (C₁₀H₈N₂O₂, MW 188.18 g/mol) features a cinnoline core fused with a carboxylate ester at the C8 position—a site of high electronic asymmetry. Key structural attributes include:
Table 2: Key Structural and Spectroscopic Attributes of Methyl Cinnoline-8-Carboxylate
Property | Value/Descriptor | Functional Implication |
---|---|---|
Molecular Formula | C₁₀H₈N₂O₂ | Scaffold for derivatization |
SMILES | O=C(OC)C₁C₂C(=CC=NN=₂)C=CC=₁ | Predicts reactivity patterns |
Hydrogen Bond Acceptors | 5 (InChIKey: VOMONPGNGLZERR) | Enhanced biomolecular recognition |
logP (XLogP3) | 1.1 | Balanced lipophilicity for membrane permeation |
Characteristic IR Bands | C=O: 1654 cm⁻¹; N=N: 1550 cm⁻¹ | Confirms electronic conjugation |
The C8-carboxylate group profoundly modulates functionality:
This compound exemplifies a "multitasking scaffold" with dual utility in methodology development and bioactive molecule design:
Synthetic Versatility:
Table 3: Chemoinformatic Profiling of Methyl Cinnoline-8-Carboxylate Derivatives
Application | Derivative Structure | Biological Activity | ADMET Advantage |
---|---|---|---|
DNA-PKcs Inhibition | Quinoline-cinnoline hybrids (e.g., Cmpd 7) | IC₅₀ = 210 nM (cellular assay) | Reduced hERG risk (IC₅₀ >40 μM) |
HNE Inhibition | 1-Cyclopropanoyl-4-oxo-1,4-dihydrocinnoline | IC₅₀ = 56 nM; Competitive inhibition | t₁/₂ = 114 min (aqueous stability) |
Antimicrobial Agents | 3-(4,5-Dihydro-5-aryl-1H-pyrazol-3-yl)-4-methylcinnoline | Zone inhibition: 8–27 mm vs. S. aureus | LogD = 1.8 (optimal permeability) |
Therapeutic Relevance:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1